3-aminonaphthalene-1-carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3-aminonaphthalene-1-carboxylic acid involves innovative methodologies, including intramolecular carbopalladation of the cyano group, leading to the formation of various substituted aminonaphthalenes and heterocyclic compounds such as 1,3-benzoxazine derivatives. These processes demonstrate the versatility and reactivity of the compound's structure, enabling the creation of complex molecules from relatively simple precursors (Tian, Pletnev, & Larock, 2003).
Molecular Structure Analysis
The molecular structure of derivatives of 3-aminonaphthalene-1-carboxylic acid has been elucidated through techniques like X-ray crystallography, showcasing the arrangement of atoms within the molecule and the spatial configuration of its functional groups. This analysis is crucial for understanding the compound's chemical reactivity and properties (Liu, Quan, Dong, & Dong, 2009).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : 3-Aminonaphthalene-1-carboxylic acid derivatives are synthesized using various techniques. For instance, the synthesis of 5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid from 1-aminonaphthalene was explored, utilizing techniques like X-ray crystallography, NMR, MS, and IR (Liu, Quan, Dong, & Dong, 2009).
Enzyme-Modified Electrodes
- Electrosynthesis for Sensor Development : A study on electrosynthesis of a new enzyme-modified electrode for the amperometric detection of glucose was conducted. This involved the electrooxidation of a new aminonaphthalene compound modified with a carboxylic acid function (Piro, Do, Le, Hedayatullah, & Pham, 2000).
Enantioselective Sensing
- Fluorescent Sensing of Chiral Carboxylic Acids : A chiral 1,8-diacridylnaphthalene-derived fluorosensor was prepared for enantioselective sensing of a variety of chiral carboxylic acids, including amino acids and arylalkanoic acids, showing enantioselectivities up to 4.5 (Mei & Wolf, 2004).
Synthesis of Complex Molecules
- Synthesis of Naphthalene Amino Esters and Arylnaphthalene Lactone Lignans : Tandem reactions of 2-alkynylbenzonitriles were employed as a novel approach toward 1-aminonaphthalene-2-carboxylates, with further applications in synthesizing arylnaphthalene lactone lignans (He, Zhang, & Fan, 2014).
Analytical Chemistry Applications
- Chiral Derivatization Reagents in Chromatography : D- and L-1-aminoethyl-4-dimethyl-aminonaphthalene, synthesized from 1-dimethylaminonaphthalene, were used as chiral derivatization reagents in high-performance liquid chromatography for resolving carboxylic acid enantiomers (Goto et al., 1980).
Catalysis
- Eco-Friendly Catalytic Systems : 7-Aminonaphthalene-1,3-disulfonic acid-functionalized magnetic Fe3O4 nanoparticles were shown to be an efficient and reusable catalyst for the synthesis of substituted 3-pyrrolin-2-ones, highlighting their high catalytic activity and eco-friendly properties (Ghorbani‐Vaghei, Sarmast, & Mahmoodi, 2017).
Photocaging and Photochemical Studies
- Photocaging of Carboxylic Acids : Photoremovable protecting groups (photocages) based on 1-amino-2-hydroxymethylnaphthalene were developed for the photorelease of carboxylic acids, indicating the potential for chromatic orthogonality and selective deprotection by different light spectra (Lovrinčević, Vuk, Škorić, & Basarić, 2022).
Material Sciences
- Development of Blue-Light-Emitting Materials : A naphthylamine-derived aromatic dicarboxylic acid was synthesized and used in the creation of poly(amine−hydrazide)s, which were transformed into poly(amine−1,3,4-oxadiazole)s, showing potential as blue-light-emitting materials (Liou, Hsiao, Chen, & Yen, 2006).
Safety And Hazards
properties
IUPAC Name |
3-aminonaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPRQTYMJYGRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297503 | |
Record name | 3-aminonaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminonaphthalene-1-carboxylic Acid | |
CAS RN |
32018-86-3 | |
Record name | 3-aminonaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminonaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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